(4-Amino-3,5-difluorophenyl)boronic acid
Description
(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound featuring a boronic acid (–B(OH)₂) group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an amino (–NH₂) group at the para position. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, as demonstrated in , where derivatives like 3,5-dimethylphenyl boronic acid achieved yields up to 74% .
Properties
Molecular Formula |
C6H6BF2NO2 |
|---|---|
Molecular Weight |
172.93 g/mol |
IUPAC Name |
(4-amino-3,5-difluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChI Key |
NJFTYBFZAGEIHR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)N)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Material: The process begins with 4-bromo-2-fluoroaniline.
Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.
Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.
Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.
Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Homo-Coupling Reactions: It can also undergo homo-coupling to form biaryl compounds without the need for a halide partner.
Common Reagents and Conditions:
Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).
Bases: Commonly used bases include potassium carbonate or sodium hydroxide.
Solvents: Typical solvents include ethanol, water, or a mixture of both.
Major Products:
Biaryl Compounds: These are the primary products formed from Suzuki-Miyaura cross-coupling reactions.
Fluorinated Biaryl Derivatives: These are formed when reacting with specific aryl or heteroaryl halides.
Scientific Research Applications
(4-Amino-3,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.
Comparison with Similar Compounds
Electronic Effects :
- Amino Group (–NH₂): Strong electron-donating nature may increase nucleophilicity of the boronic acid, improving reactivity in cross-couplings compared to electron-withdrawing groups (e.g., –CN or –F).
Reactivity in Suzuki-Miyaura Cross-Couplings
highlights that electron-donating substituents (e.g., 4-CH₃, 3,5-(CH₃)₂) on phenylboronic acids yield higher reaction efficiencies (72–74%) compared to electron-withdrawing groups (e.g., 3,5-(CF₃)₂, 65–68%) . By analogy, the amino group in (4-Amino-3,5-difluorophenyl)boronic acid may similarly enhance catalytic activity, though steric hindrance from fluorine atoms could moderate this effect.
Stability and pH Sensitivity
demonstrates that boronic acids like 4-nitrophenylboronic acid undergo H₂O₂-mediated oxidation to phenols, with reaction rates increasing at basic pH (~11) . The amino group’s basicity in this compound could alter its stability under physiological or synthetic conditions, requiring tailored storage (e.g., inert atmosphere, 2–8°C) as seen for related compounds .
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